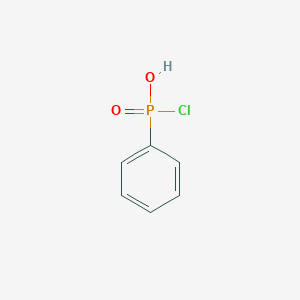
Phenylphosphonochloridic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylphosphonochloridic acid is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphonochloridic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylphosphonochloridic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with water. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using phenylphosphonic dichloride as the starting material. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment to handle the corrosive nature of the reagents.
Chemical Reactions Analysis
Types of Reactions
Phenylphosphonochloridic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Hydrolysis: In the presence of water, it can hydrolyze to form phenylphosphonic acid.
Condensation Reactions: It can participate in condensation reactions with alcohols or amines to form esters or amides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include alcohols, amines, and thiols.
Catalysts: Acid or base catalysts are often used to facilitate the reactions.
Solvents: Organic solvents such as dichloromethane or toluene are commonly used.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Phenylphosphonic Acid: Formed through hydrolysis.
Scientific Research Applications
Phenylphosphonochloridic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenylphosphonochloridic acid involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with nucleophilic sites in other molecules.
Comparison with Similar Compounds
Phenylphosphonochloridic acid can be compared with other organophosphorus compounds such as:
Phenylphosphonic Dichloride: Similar in structure but with two chlorine atoms, making it more reactive.
Phenylphosphonic Acid: The hydrolyzed form of this compound, lacking the chlorine atom.
Phosphonic Acids: A broader class of compounds with similar reactivity but varying substituents.
This compound is unique due to its specific reactivity profile and the presence of the phenyl group, which can influence its chemical behavior and applications.
Properties
CAS No. |
62808-39-3 |
|---|---|
Molecular Formula |
C6H6ClO2P |
Molecular Weight |
176.54 g/mol |
IUPAC Name |
chloro(phenyl)phosphinic acid |
InChI |
InChI=1S/C6H6ClO2P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,8,9) |
InChI Key |
CJZYIPIKCPFBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















